molecular formula C18H17FN4O2 B2946126 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034476-28-1

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No. B2946126
CAS RN: 2034476-28-1
M. Wt: 340.358
InChI Key: CYLWGOGAROZQES-UHFFFAOYSA-N
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Description

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a novel compound that has recently gained attention in the field of scientific research. This compound has shown potential in various research applications due to its unique structure and mechanism of action. In

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of complex molecules often involves the strategic manipulation of molecular frameworks to introduce desired functionalities. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, illustrates the synthesis of compounds with fluoropyrimidinyl groups. This process involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to a difluorophenyl-triazolyl-ethanone, showcasing the importance of diastereocontrol and absolute stereochemistry in drug synthesis Butters et al., 2001.

Catalytic Applications and Chemical Reactions

Research into organocatalytic synthesis highlights the utility of pyrrolidinyl and oxindolyl structures in facilitating enantioselective chemical reactions. For example, the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates how these moieties can be used to achieve high enantiopurity and structural diversity in the synthesis of biologically active compounds Xiao-Hua Chen et al., 2009.

Antimicrobial Activity

The antimicrobial properties of compounds containing pyrimidinyl and related heterocyclic systems are of significant interest. A study on the synthesis and antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone provides insights into how structural modifications can enhance antimicrobial efficacy, offering a perspective on the potential applications of related compounds in combating microbial infections Salimon et al., 2011.

Material Science and Photophysical Properties

The development of environmentally sensitive fluorophores incorporating pyrene and fluorene moieties illustrates the intersection of organic synthesis and material science. Such research underscores the role of structural diversity in tailoring the photophysical properties of organic compounds for potential applications in sensing, imaging, and electronic devices Hussein et al., 2019.

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-13-9-21-18(22-10-13)25-14-5-6-23(11-14)17(24)7-12-8-20-16-4-2-1-3-15(12)16/h1-4,8-10,14,20H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWGOGAROZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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